tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1785299-24-2
VCID: VC11491321
InChI: InChI=1S/C9H20N2O3/c1-8(2,3)14-7(12)11-6-9(4,13)5-10/h13H,5-6,10H2,1-4H3,(H,11,12)
SMILES:
Molecular Formula: C9H20N2O3
Molecular Weight: 204.27 g/mol

tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate

CAS No.: 1785299-24-2

Cat. No.: VC11491321

Molecular Formula: C9H20N2O3

Molecular Weight: 204.27 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate - 1785299-24-2

Specification

CAS No. 1785299-24-2
Molecular Formula C9H20N2O3
Molecular Weight 204.27 g/mol
IUPAC Name tert-butyl N-(3-amino-2-hydroxy-2-methylpropyl)carbamate
Standard InChI InChI=1S/C9H20N2O3/c1-8(2,3)14-7(12)11-6-9(4,13)5-10/h13H,5-6,10H2,1-4H3,(H,11,12)
Standard InChI Key VPRUETRGYFOOIY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC(C)(CN)O

Introduction

Chemical Structure and Properties

Physicochemical Characteristics

Key properties inferred from analogous compounds :

PropertyValue/Description
Boiling Point~282.6°C (predicted)
Density0.98 g/cm³
Refractive Index1.456–1.459
SolubilityMiscible in polar solvents (e.g., DMSO, methanol)
Storage ConditionsDark, inert atmosphere, room temperature

The hydroxyl and amino groups enhance solubility in polar solvents, while the Boc group provides steric protection, improving stability during synthetic workflows .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is synthesized via carbamate-protection strategies, typically involving:

  • Substrate Preparation: Reacting 3-amino-2-hydroxy-2-methylpropanol with tert-butyl isocyanate under mild basic conditions (e.g., triethylamine).

  • Coupling Reaction: Utilizing carbodiimide reagents (e.g., DCC) to activate the hydroxyl group for carbamate formation.

  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization yields enantiomerically pure product.

Industrial Production

Industrial methods prioritize continuous flow processes for scalability. Automated reactors maintain precise temperature (20–25°C) and stoichiometric control, achieving >90% yield.

Applications in Scientific Research

Organic Synthesis

As a chiral building block, the compound facilitates asymmetric synthesis of pharmaceuticals and agrochemicals. For example:

  • Peptide Mimetics: The amino and hydroxyl groups enable incorporation into peptidomimetic structures targeting protease enzymes.

  • Catalyst Development: Its stereochemistry aids in designing chiral ligands for transition-metal catalysis.

Medicinal Chemistry

  • Prodrug Design: The Boc group’s hydrolytic lability under acidic conditions allows controlled release of active amines in vivo.

  • Enzyme Inhibition: The carbamate moiety forms covalent adducts with serine hydrolases, as demonstrated in studies on acetylcholinesterase inhibition.

Biochemical Studies

  • Enzyme-Substrate Profiling: Used to investigate substrate specificity of aminotransferases and dehydrogenases.

  • Neuroprotection: Structural analogs exhibit antioxidative properties in neuronal models, reducing amyloid-beta toxicity.

Biological Activity and Mechanism

Enzyme Interactions

The compound’s carbamate group reacts with nucleophilic residues (e.g., serine, cysteine) in enzyme active sites, inhibiting activity. For instance:

  • Acetylcholinesterase Inhibition: Covalent modification of the catalytic serine residue reduces enzyme activity by 70% at 10 µM.

Neuroprotective Effects

In vitro studies on analogous carbamates demonstrate:

  • Oxidative Stress Reduction: Scavenging of reactive oxygen species (ROS) in SH-SY5Y neuronal cells.

  • Anti-Inflammatory Action: Suppression of NF-κB signaling in microglial cells.

Comparative Analysis with Related Carbamates

CompoundKey FeaturesApplications
tert-Butyl N-(3-amino-2-methylpropyl)carbamate Lacks hydroxyl group; higher lipophilicityPeptide synthesis
(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamateSingle stereocenter; lower enzymatic stabilityProdrug development

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